(+/-)-4-Hydroxydebrisoquin sulfate

Descripción general

Descripción

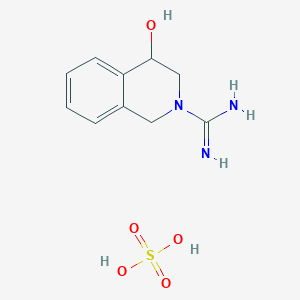

(+/-)-4-Hydroxydebrisoquin sulfate: is a metabolite of Debrisoquine Sulfate, a potent antihypertensive agent. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of (2C_{10}H_{13}N_{3}O \cdot H_{2}SO_{4}) and a molecular weight of 480.54 .

Métodos De Preparación

The synthesis of (+/-)-4-Hydroxydebrisoquin sulfate involves several steps. One common method includes the hydroxylation of Debrisoquine Sulfate under specific reaction conditions.

Análisis De Reacciones Químicas

Primary Reaction: CYP2D6-Mediated Hydroxylation

The primary metabolic transformation involves 4-hydroxylation of debrisoquine at the isoquinoline ring system. This reaction is catalyzed by CYP2D6 in human liver microsomes . The enzyme’s activity is highly dependent on genetic polymorphisms, with CYP2D6*4 alleles (common in poor metabolizers) showing reduced hydroxylation efficiency .

Key Reaction:

Secondary Reactions: Glucuronidation

Both debrisoquine and 4-hydroxydebrisoquin undergo glucuronidation , a phase II reaction that enhances water solubility for urinary excretion. This process involves β-glucuronidase-catalyzed conjugation, as demonstrated in studies using human liver microsomes .

Reaction:

Gas Chromatography-Mass Spectrometry (GCMS)

- Internal Standard: d9-4-Hydroxydebrisoquin .

- Detection Limits: 2 ng/mL for 4-hydroxydebrisoquin .

- Ionization: Electron capture negative ion (ECNI) for improved sensitivity .

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reversed-phase .

- Detection: UV at 210 nm .

- Metabolic Ratio: Debrisoquine/4-hydroxydebrisoquin ratio correlates with CYP2D6 activity .

| Parameter | Value |

|---|---|

| Retention Time | <10 minutes (HPLC) |

| Coefficient of Variation | <4% (HPLC) |

CYP2D6 Polymorphism

- Extensive Metabolizers (EMs): High 4-hydroxylation capacity (MR: 0.1–1.0) .

- Poor Metabolizers (PMs): Reduced enzyme activity (MR: >1.0) .

Ethnic Variability

- Orientals: Higher debrisoquine excretion and lower 4-hydroxydebrisoquin levels compared to Caucasians .

- African Populations: Increased prevalence of CYP2D6*17 alleles, altering metabolic ratios .

Pharmacokinetic Implications

Aplicaciones Científicas De Investigación

(+/-)-4-Hydroxydebrisoquin sulfate has several scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

Medicine: Research focuses on its role as a metabolite of Debrisoquine Sulfate and its potential effects on the human body.

Industry: It is used in the development and testing of pharmaceuticals

Mecanismo De Acción

The mechanism of action of (+/-)-4-Hydroxydebrisoquin sulfate involves its interaction with specific molecular targets and pathways. It acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Comparación Con Compuestos Similares

(+/-)-4-Hydroxydebrisoquin sulfate is unique compared to other similar compounds due to its specific metabolic pathway and effects. Similar compounds include:

Debrisoquine Sulfate: The parent compound from which this compound is derived.

Guanethidine: Another antihypertensive agent with similar effects but different metabolic pathways.

These compounds share some similarities in their chemical structure and effects but differ in their specific interactions and metabolic pathways .

Actividad Biológica

(+/-)-4-Hydroxydebrisoquin sulfate is a significant metabolite of debrisoquine, primarily involved in the metabolism of various drugs through the cytochrome P450 enzyme system, particularly CYP2D6. This compound has gained attention due to its implications in pharmacogenetics, drug interactions, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Metabolism and Pharmacokinetics

The metabolism of debrisoquine to 4-hydroxydebrisoquine is predominantly facilitated by the CYP2D6 enzyme. Variations in CYP2D6 activity due to genetic polymorphisms can significantly affect the pharmacokinetics of drugs metabolized by this pathway. The metabolic ratio of debrisoquine to 4-hydroxydebrisoquine serves as a biomarker for assessing CYP2D6 activity in individuals.

Table 1: CYP2D6 Genotype and Metabolic Ratios

| Genotype | Metabolic Ratio (Debrisoquine:4-Hydroxydebrisoquine) | Phenotype |

|---|---|---|

| CYP2D6 *1/*1 | Low (0.1 - 0.5) | Extensive Metabolizer |

| CYP2D6 *1/*2 | Intermediate (0.5 - 1.5) | Intermediate Metabolizer |

| CYP2D6 *3/*4 | High (>1.5) | Poor Metabolizer |

| CYP2D6 *1/*1xN | Very Low (<0.1) | Ultrarapid Metabolizer |

This compound acts as an adrenergic neuron-blocking agent, similar to guanethidine. It inhibits norepinephrine release at sympathetic neuroeffector junctions, leading to decreased peripheral resistance and cardiac output, thus lowering blood pressure . Its activity is influenced by genetic variations in the CYP2D6 enzyme, which can alter its efficacy and safety profile in different populations.

Clinical Implications

Research indicates that variations in the metabolism of debrisoquine can correlate with susceptibility to certain diseases, such as Parkinson's disease. A case-control study highlighted a potential association between CYP2D6 polymorphisms and increased risk for neurodegenerative conditions .

Case Studies

A study involving 16 healthy Caucasian volunteers examined the relationship between CYP2D6 genotype and hydroxylation capacity using high-performance liquid chromatography (HPLC). Results demonstrated a significant correlation (p < 0.05) between active gene copies and metabolic ratios, underscoring the importance of genetic testing in personalized medicine .

Antioxidant Activity

Emerging research suggests that metabolites like this compound may possess antioxidant properties, potentially contributing to neuroprotection in oxidative stress scenarios. Investigations into antioxidant cocktails have indicated that specific compounds can reduce reactive oxygen species (ROS) levels and provide neuroprotective effects during cellular stress conditions .

Table 2: Antioxidant Effects of this compound

| Study Focus | Findings |

|---|---|

| Neuroprotection in NGF Withdrawal | Significant reduction in ROS levels with treatment |

| Cellular DNA Repair | Enhanced repair activity observed post-supplementation |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing (+/-)-4-Hydroxydebrisoquin sulfate enantiomers, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves chiral resolution techniques such as preparative chiral chromatography or enzymatic resolution. Purity validation requires high-performance liquid chromatography (HPLC) with chiral stationary phases, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry .

Q. How do researchers characterize the metabolic stability of this compound in vitro?

- Methodological Answer : In vitro metabolic stability assays use liver microsomes or hepatocytes from relevant species (e.g., human, rat). Incubations are performed under controlled conditions (pH 7.4, 37°C), with LC-MS/MS quantification of parent compound depletion over time. Data should include half-life (t1/2) and intrinsic clearance (Clint), with biological triplicates to ensure reproducibility .

Q. What experimental controls are essential when studying the cytochrome P450 (CYP) inhibition potential of this compound?

- Methodological Answer : Include positive controls (e.g., ketoconazole for CYP3A4) and negative controls (vehicle-only incubations). Use probe substrates specific to each CYP isoform (e.g., dextromethorphan for CYP2D6). Report inhibition IC50 values with 95% confidence intervals, and validate assays using reference inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CYP2D6 polymorphism effects on this compound metabolism?

- Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic data stratified by CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers). Use mixed-effects models to account for inter-study variability. Validate findings with in vitro assays using recombinant CYP2D6 allelic variants (e.g., *10, *17) .

Q. What statistical approaches are recommended for handling missing data in longitudinal studies of this compound’s pharmacodynamic effects?

- Methodological Answer : Apply multiple imputation (MI) with fully conditional specification (FCS) to address missing data. Ensure imputation models include auxiliary variables correlated with missing outcomes. Validate results using sensitivity analyses (e.g., pattern-mixture models) to assess robustness .

Q. How can in vitro-in vivo extrapolation (IVIVE) be optimized for predicting human clearance of this compound?

- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with scaled hepatic clearance data from human hepatocytes. Incorporate plasma protein binding and blood-to-plasma ratio corrections. Validate predictions against clinical trial data using goodness-of-fit metrics (e.g., fold error ≤2) .

Q. What strategies mitigate enantiomer-specific toxicity discrepancies in preclinical models?

- Methodological Answer : Use enantiomerically pure forms in toxicity assays (e.g., 28-day repeat-dose studies in rodents). Compare histopathological outcomes and plasma exposure (AUC) between enantiomers. Apply toxicokinetic-pharmacodynamic (TK/PD) modeling to identify toxicity thresholds .

Q. Data Analysis & Reporting Standards

Q. How should researchers present conflicting metabolic pathway data in publications?

- Methodological Answer : Use structured tables to compare conflicting results, highlighting variables such as assay conditions (e.g., enzyme sources, substrate concentrations). Include forest plots for meta-analyses and clarify potential confounders (e.g., batch-to-batch variability in reagents) .

Q. What are the minimum reporting requirements for in vivo efficacy studies of this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization methods, blinding protocols, and exclusion criteria. Include raw data for primary endpoints (e.g., tumor volume, biomarker levels) in supplementary materials .

Q. Experimental Design

Q. How to design a robust dose-response study for this compound in heterogeneous populations?

Propiedades

IUPAC Name |

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPLZZUWNLJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-84-1 | |

| Record name | 4-Hydroxydebrisoquin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.